molecular formula C8H15NO2 B020061 L-Azetidine-2-carboxylic Acid t-Butyl Ester CAS No. 129740-14-3

L-Azetidine-2-carboxylic Acid t-Butyl Ester

Cat. No.: B020061
CAS No.: 129740-14-3
M. Wt: 157.21 g/mol
InChI Key: KHNFEQCEQIAFES-LURJTMIESA-N
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Biochemical Analysis

Biochemical Properties

L-Azetidine-2-carboxylic Acid t-Butyl Ester has been found to interfere with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . It is an inhibitor of collagen synthesis and exhibits anti-angiogenic properties .

Cellular Effects

The incorporation of this compound into proteins in place of proline can disrupt the normal function of the protein . This can lead to protein misfolding and aggregation, which can have profound effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as an analog of proline. When incorporated into proteins in place of proline, it can interfere with protein folding and trigger protein aggregation . This can lead to changes in gene expression and potentially inhibit the synthesis of collagen .

Temporal Effects in Laboratory Settings

It is known that it can be synthesized from γ-butyrolactone through four steps: bromination and esterification, cyclization, hydrogenation, and resolution .

Dosage Effects in Animal Models

It has been shown to result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species including ducks, hamsters, mice, and rabbits .

Metabolic Pathways

This compound is involved in cyclic amino acid metabolism . It is biodegraded as the only carbon and nitrogen source by bacteria, and the hydrolysis on the ring opening of this compound has an effective practical detoxification function .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Azetidine-2-carboxylic Acid t-Butyl Ester can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . Another method involves the reduction of β-lactams .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities.

Chemical Reactions Analysis

Types of Reactions

L-Azetidine-2-carboxylic Acid t-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Azetidine-2-carboxylic Acid t-Butyl Ester is unique due to its t-Butyl ester protection, which enhances its stability and reactivity in synthetic applications. This protection allows for more controlled reactions and the synthesis of complex polypeptides .

Properties

IUPAC Name

tert-butyl (2S)-azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNFEQCEQIAFES-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447143
Record name L-Azetidine-2-carboxylic Acid t-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129740-14-3
Record name L-Azetidine-2-carboxylic Acid t-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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